molecular formula C15H17NO3S B12533709 4-Thiazoleacetic acid, 2-[4-(methoxymethyl)phenyl]-, ethyl ester CAS No. 653568-70-8

4-Thiazoleacetic acid, 2-[4-(methoxymethyl)phenyl]-, ethyl ester

Cat. No.: B12533709
CAS No.: 653568-70-8
M. Wt: 291.4 g/mol
InChI Key: AOOFTQTWAIQXIC-UHFFFAOYSA-N
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Description

4-Thiazoleacetic acid, 2-[4-(methoxymethyl)phenyl]-, ethyl ester (CAS: 653568-70-8) is a thiazole-based compound characterized by a methoxymethylphenyl substituent at the 2-position of the thiazole ring and an ethyl ester group at the 4-position. Thiazole derivatives are renowned for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties .

Properties

CAS No.

653568-70-8

Molecular Formula

C15H17NO3S

Molecular Weight

291.4 g/mol

IUPAC Name

ethyl 2-[2-[4-(methoxymethyl)phenyl]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C15H17NO3S/c1-3-19-14(17)8-13-10-20-15(16-13)12-6-4-11(5-7-12)9-18-2/h4-7,10H,3,8-9H2,1-2H3

InChI Key

AOOFTQTWAIQXIC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)C2=CC=C(C=C2)COC

Origin of Product

United States

Preparation Methods

β-Keto Ester and Thioamide Cyclization

A common method involves condensing ethyl acetoacetate with thiourea or its derivatives. For example:

  • Reagents : Ethyl acetoacetate, thioacetamide, and a base (e.g., NaOH).
  • Conditions : Reflux in ethanol or DMF.
  • Mechanism : Nucleophilic attack by the thioamide sulfur on the β-keto ester, followed by cyclization and dehydration to form the thiazole ring.

Example Protocol (adapted from):

  • Step 1 : Dissolve ethyl acetoacetate (1 eq.) and thioacetamide (1.2 eq.) in ethanol.
  • Step 2 : Add NaOH (2 eq.), reflux for 4–6 hours.
  • Step 3 : Cool, filter, and recrystallize to yield 4-thiazoleacetic acid ethyl ester.

Yield : ~70–85% (based on analogous reactions in).

Introduction of the 4-(Methoxymethyl)phenyl Group

The phenyl group with a methoxymethyl substituent can be introduced via two primary strategies:

Direct Substitution During Thiazole Formation

If the phenyl group is present in the starting thioamide, it can be incorporated during cyclization. For example:

  • Precursor : 4-(Methoxymethyl)benzothioamide.
  • Reaction : Condensation with ethyl acetoacetate under basic conditions.

Challenges : Limited availability of substituted thioamide precursors.

Post-Cyclization Functionalization

The phenyl group is added after thiazole formation via coupling reactions:

  • Cross-Coupling : Suzuki-Miyaura reaction using a boronic acid derivative.
  • Electrophilic Substitution : Direct alkylation or arylation.

Example Protocol (hypothetical, based on):

  • Step 1 : Prepare 4-thiazoleacetic acid ethyl ester (core structure).
  • Step 2 : Introduce a halogen (e.g., Br) at the 2-position using NBS or bromine.
  • Step 3 : Couple with 4-(methoxymethyl)phenylboronic acid (Suzuki coupling).

Reagents : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O.
Yield : ~50–60% (estimated from analogous couplings in).

Esterification and Protection

The ethyl ester group is typically introduced during the initial synthesis or via esterification of the carboxylic acid.

Esterification of 4-Thiazoleacetic Acid

  • Reagents : Ethanol, H₂SO₄ (catalyst).
  • Conditions : Reflux for 2–4 hours.
  • Yield : >90% (standard esterification efficiency).

Note : The ester may be formed in situ during thiazole synthesis (e.g., using ethyl acetoacetate).

Purification and Characterization

Step Method Details Reference
Crystallization Recrystallization from ethanol Yields pure thiazole derivative
Column Chromatography Silica gel, EtOAc/hexane Removes impurities from coupling reactions
NMR ¹H/¹³C NMR (CDCl₃) Confirms regiochemistry and esterification

Alternative Routes and Optimization

One-Pot Telescoped Synthesis

Inspired by, a single-step method could combine thiazole formation and functionalization:

  • Cyclization : Ethyl acetoacetate + thioamide → 4-thiazoleacetic acid ethyl ester.
  • Coupling : In situ addition of 4-(methoxymethyl)phenylboronic acid.

Advantages : Reduces purification steps; higher atom economy.
Limitations : Requires compatible reaction conditions.

Use of Activated Intermediates

For challenging substitutions, activated intermediates (e.g., chlorosulfonyl derivatives) may enhance reactivity:

  • Step 1 : Convert thiazole to chlorosulfonyl derivative (SOCl₂).
  • Step 2 : React with 4-(methoxymethyl)aniline.

Yield : ~70–85% (extrapolated from).

Challenges and Considerations

Challenge Solution Reference
Regioselectivity in thiazole formation Use directing groups or steric control
Low coupling efficiency Optimize Pd catalyst loading and ligands
Ester hydrolysis Use anhydrous conditions during reactions

Chemical Reactions Analysis

4-Thiazoleacetic acid, 2-[4-(methoxymethyl)phenyl]-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, where nucleophiles like amines or thiols replace the methoxy group, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research indicates that derivatives of thiazole compounds exhibit significant anticancer properties. For instance, thiazole-based compounds have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. A study demonstrated that certain thiazole derivatives possess cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .

1.2 Anti-inflammatory Properties
Thiazole derivatives, including the compound , have been investigated for their anti-inflammatory effects. They may inhibit the production of pro-inflammatory cytokines, thus offering therapeutic potential for inflammatory diseases such as rheumatoid arthritis .

1.3 Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Studies have reported that thiazole derivatives can exhibit activity against a range of bacteria and fungi, making them candidates for developing new antimicrobial therapies .

Material Science

2.1 Sensor Development
4-Thiazoleacetic acid derivatives have been utilized in the development of sensors, particularly for detecting metal ions such as copper. The electrochemical properties of these compounds allow them to be incorporated into modified electrodes for sensitive voltammetric detection .

2.2 Polymer Formation
The compound can be polymerized to create novel materials with specific properties. For example, electrochemical synthesis of copolymers involving thiazole derivatives has been explored for applications in biosensors and drug delivery systems .

Case Studies

Application AreaCase Study ReferenceFindings
Anticancer Activity Thiazole derivatives showed significant cytotoxicity against cancer cells.
Anti-inflammatory Inhibition of pro-inflammatory cytokines observed in vitro.
Antimicrobial Demonstrated effectiveness against various bacterial strains.
Sensor Development Successful detection of copper ions using modified electrodes.
Polymer Formation Development of thiazole-based copolymers for biosensing applications.

Mechanism of Action

The mechanism of action of 4-Thiazoleacetic acid, 2-[4-(methoxymethyl)phenyl]-, ethyl ester involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzymes involved in metabolic pathways or block receptors that mediate cellular responses. The exact pathways and targets depend on the specific biological context and the compound’s structural modifications.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiazole Derivatives

Thiazole derivatives vary significantly in biological activity and physicochemical properties depending on substituent patterns. Below is a detailed comparison of the target compound with key analogs:

Substituted Phenyl Thiazoleacetates
Compound Name CAS Number Molecular Formula Molecular Weight Substituents (Position 2) Key Properties/Bioactivity Reference
4-Thiazoleacetic acid, 2-[4-(methoxymethyl)phenyl]-, ethyl ester 653568-70-8 C15H17NO3S 307.37 4-(Methoxymethyl)phenyl Hypothesized anti-inflammatory activity
Ethyl 2-phenyl-4-thiazoleacetate 16441-34-2 C13H13NO2S 247.31 Phenyl Intermediate in antimicrobial agents
Ethyl 2-[4-(trifluoromethyl)phenyl]-4-thiazoleacetate 680215-92-3 C14H12F3NO2S 315.31 4-(Trifluoromethyl)phenyl Irritant (Xi hazard symbol)
Ethyl 2-(2-(4-methoxyphenyl)thiazol-4-yl)acetate N/A C14H15NO3S 277.34 4-Methoxyphenyl Potential antimicrobial activity

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethyl group in CAS 680215-92-3 enhances lipophilicity and metabolic stability but introduces irritant properties . In contrast, the methoxymethyl group in the target compound balances solubility and bioavailability due to its moderate polarity.
  • Bioactivity : Phenyl-substituted analogs (e.g., CAS 16441-34-2) are often intermediates in antimicrobial drug synthesis, while methoxy-containing derivatives (e.g., CAS 653568-70-8) may target inflammation, as seen in related thiazole anti-inflammatory agents like Fentiazac .
Amino-Functionalized Thiazoleacetates
Compound Name CAS Number Molecular Formula Molecular Weight Substituents (Position 2) Key Properties/Bioactivity Reference
Ethyl 2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetate 66338-96-3 C8H10N2O3S 230.24 2-Amino-4-thiazolyl + methoxyimino Antibiotic precursor (cephalosporin synthesis)
Ethyl 2-(2-formamido-4-thiazolyl)-2-oxoacetate N/A C8H8N2O4S 228.22 Formamido Reactive intermediate in heterocyclic chemistry

Key Observations :

  • Amino Groups: Amino-substituted derivatives (e.g., CAS 66338-96-3) are critical in β-lactam antibiotic synthesis, highlighting the role of thiazole rings in stabilizing reactive intermediates . The target compound lacks an amino group but shares ester functionality, which may enhance membrane permeability compared to polar amino analogs.

Biological Activity

4-Thiazoleacetic acid, 2-[4-(methoxymethyl)phenyl]-, ethyl ester is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticoagulation and anti-inflammatory effects. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and a detailed analysis of its pharmacological properties.

Biological Activity Overview

The biological activity of 4-thiazoleacetic acid derivatives has been primarily studied for their role as anticoagulants and potential therapeutic agents against thrombotic disorders. The compound exhibits significant inhibitory effects on activated blood coagulation factor X (FXa), which is crucial in the coagulation cascade.

Anticoagulant Activity

Research indicates that compounds similar to 4-thiazoleacetic acid derivatives can effectively inhibit FXa, leading to reduced thrombus formation. This inhibition is advantageous in preventing conditions such as myocardial infarction and deep vein thrombosis. The following table summarizes key findings from various studies:

Study ReferenceBiological ActivityMethodologyKey Findings
FXa InhibitionIn vitro assaysStrong FXa inhibitory action with low bleeding risk.
Anti-inflammatoryAnimal modelsReduced inflammation markers in treated groups.
Toxicity AssessmentSub-chronic toxicity testsLow toxicity observed in repeated-dose studies.

Case Study: Anticoagulant Effects

A study published in Thrombosis Research explored the anticoagulant properties of thiazole derivatives, including 4-thiazoleacetic acid ethyl ester. The researchers administered varying doses to animal models and measured thrombus formation and bleeding time. Results showed that the compound significantly reduced thrombus size while maintaining a favorable safety profile with minimal adverse effects on bleeding time.

The mechanism by which 4-thiazoleacetic acid exerts its anticoagulant effect involves the selective inhibition of FXa. This inhibition prevents the conversion of prothrombin to thrombin, thereby disrupting the coagulation cascade at an early stage. This action is particularly beneficial as it allows for effective anticoagulation without the associated risks of direct thrombin inhibitors.

Toxicological Profile

Toxicological assessments indicate that 4-thiazoleacetic acid derivatives exhibit low toxicity profiles, even at higher doses. A notable study found that the no-observed-adverse-effect level (NOAEL) for repeated dosing was significantly high, suggesting safety for potential therapeutic use.

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